Introduction: The Strategic Importance of Fluorination in Modern Chemistry
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
An In-Depth Technical Guide to the Physical Properties of 3,4-Bis(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2][3] 3,4-Bis(trifluoromethyl)aniline, a substituted aniline featuring two of these powerful electron-withdrawing groups, represents a key intermediate in the synthesis of complex chemical entities. Its unique electronic and steric profile makes it an invaluable building block for active pharmaceutical ingredients (APIs), particularly in the development of therapeutics for central nervous system (CNS) disorders, oncology, and inflammatory diseases.[1]
This guide offers a comprehensive technical overview of the core physical properties of 3,4-Bis(trifluoromethyl)aniline. It provides not only established data but also details the experimental methodologies required for their validation, ensuring a framework of scientific integrity and reproducibility. This document is designed to serve as a practical resource for researchers and developers who utilize this versatile compound in their synthetic and discovery workflows.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical identifiers for 3,4-Bis(trifluoromethyl)aniline are summarized below. These constants are the primary reference points for its identification, handling, and use in synthetic reactions.
| Property | Value | Reference(s) |
| IUPAC Name | 3,4-bis(trifluoromethyl)aniline | [4] |
| Synonyms | 4-Amino-1,2-di(trifluoromethyl)benzene, 3,4-bistrifluoromethylaniline | [4] |
| CAS Number | 2965-07-3 | [4][5] |
| Molecular Formula | C₈H₅F₆N | [4] |
| Molecular Weight | 229.12 g/mol | [4] |
| Appearance | Data not consistently available; related isomers are liquids. | |
| Melting Point | Data not available in search results. | |
| Boiling Point | Data not available in search results. | |
| Density | Data not available in search results. |
Section 2: Spectroscopic Profile for Structural Elucidation
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the two amine protons. The aromatic signals would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns and coupling constants dictated by their positions relative to each other and the trifluoromethyl groups. The amine (-NH₂) protons would likely appear as a broad singlet.
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¹³C NMR Spectroscopy: The carbon spectrum would display signals for the eight carbon atoms. The carbons bonded to the highly electronegative fluorine atoms (the CF₃ groups) would show characteristic quartets due to C-F coupling and would be significantly shifted.
-
¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. The spectrum should exhibit a singlet (or closely coupled signals) corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups, providing unambiguous evidence of their presence.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 229.12. The fragmentation pattern would likely involve the loss of fluorine or the trifluoromethyl groups.
Section 3: Experimental Methodologies for Property Determination
To ensure the quality and consistency of experimental results, standardized protocols for determining physical properties are essential. The following sections detail robust, self-validating methods for key physical measurements.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress and broaden this range.[6] The capillary method is a standard and reliable technique for this measurement.[7]
Protocol:
-
Sample Preparation: Ensure the 3,4-Bis(trifluoromethyl)aniline sample is completely dry and, if solid, finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface or drop the tube through a long glass pipe to compact the sample to a height of 1-2 mm at the bottom.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Perform a quick heating run (e.g., 10-20°C/min ramp rate) to find an approximate melting range. Allow the apparatus to cool.[8]
-
Accurate Determination: Start a new run with a fresh sample, heating rapidly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[8]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.
Caption: Workflow for Micro Boiling Point Determination.
Solubility Assessment (Shake-Flask Method)
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. [10]The shake-flask method is a classic and reliable technique for determining equilibrium solubility. [11] Protocol:
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Preparation: Add a precisely measured volume of the chosen solvent (e.g., water, ethanol, dichloromethane) to a vial or flask at a constant, recorded temperature. [10]2. Solute Addition: Add an excess amount of 3,4-Bis(trifluoromethyl)aniline to the solvent to create a slurry. This ensures that a saturated solution is formed.
-
Equilibration: Seal the container and agitate it (e.g., using a shaker or stirrer) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout. [11]4. Phase Separation: Allow the mixture to stand, permitting the undissolved solid to settle.
-
Sampling: Carefully extract a known volume of the clear, supernatant liquid, ensuring no solid particles are transferred.
-
Analysis: Determine the concentration of the dissolved solute in the aliquot using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).
-
Calculation: Express the solubility in units such as g/L or mol/L.
Caption: Workflow for Solubility Determination.
Section 4: Safety, Handling, and Storage
Working with any chemical intermediate requires strict adherence to safety protocols. The hazard profile for 3,4-Bis(trifluoromethyl)aniline, based on data for related compounds and general chemical safety principles, necessitates careful handling.
GHS Hazard Information (Anticipated): Note: This is based on the GHS classification for the parent compound, aniline, and related trifluoromethylanilines, as specific data for the 3,4-isomer was not found.
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
References for related compounds suggest these potential hazards. [4][12][13] Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [12][14]* Eye/Face Protection: Wear chemical safety goggles or a face shield. [12]* Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [14]* Respiratory Protection: If ventilation is inadequate, use a certified respirator.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids. [12]
Section 5: Relevance in Drug Development
The physical properties of 3,4-Bis(trifluoromethyl)aniline are directly linked to its utility in drug design.
-
Lipophilicity: The two -CF₃ groups significantly increase the molecule's lipophilicity. When this moiety is incorporated into a drug candidate, it can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier, potentially improving bioavailability and tissue distribution. [1][3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the -CF₃ groups resistant to metabolic degradation (oxidation) by cytochrome P450 enzymes, which can lead to a longer half-life and improved pharmacokinetic profile for the final drug product. [3]* Modulation of pKa: As potent electron-withdrawing groups, the -CF₃ substituents decrease the basicity of the aniline nitrogen. This modification of pKa is a critical tool for medicinal chemists to fine-tune a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.
Conclusion
3,4-Bis(trifluoromethyl)aniline is more than a simple chemical; it is a strategic tool for molecular engineering. Its physical properties—governed by the two powerful trifluoromethyl groups—provide a foundation for creating novel molecules with enhanced stability, permeability, and biological activity. A thorough understanding and accurate measurement of its core characteristics, as outlined in this guide, are fundamental for its effective and safe application in the demanding fields of pharmaceutical research and materials science.
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